N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10516483
InChI: InChI=1S/C15H13N5O2/c1-22-14-7-5-12(6-8-14)17-15(21)11-3-2-4-13(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol

N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide

CAS No.:

Cat. No.: VC10516483

Molecular Formula: C15H13N5O2

Molecular Weight: 295.30 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide -

Specification

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
IUPAC Name N-(4-methoxyphenyl)-3-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C15H13N5O2/c1-22-14-7-5-12(6-8-14)17-15(21)11-3-2-4-13(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Standard InChI Key HSOYIEZSTQDFAB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Introduction

N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide is a synthetic organic compound belonging to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, often explored for their biological and pharmacological properties. This specific compound integrates a methoxyphenyl group, a benzamide moiety, and a tetrazole ring, making it structurally unique and potentially significant in medicinal chemistry.

Structural Features:

  • Tetrazole Ring: A nitrogen-rich heterocyclic core contributing to its potential bioactivity.

  • Methoxyphenyl Group: Provides electron-donating properties, influencing reactivity and solubility.

  • Benzamide Moiety: Commonly associated with biological activity, particularly in enzyme inhibition.

Synthesis of N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide

The synthesis typically involves:

  • Formation of the Tetrazole Ring: Achieved via cycloaddition reactions between azides and nitriles under controlled conditions.

  • Coupling with Benzamide: Using amide bond formation techniques, such as coupling reagents (e.g., EDC or DCC).

  • Introduction of the Methoxyphenyl Group: Through electrophilic substitution or direct functionalization.

The process requires precise temperature control and purification steps like recrystallization or chromatography.

Infrared (IR) Spectroscopy:

  • NH Stretch: ~3300 cm⁻¹

  • C=O Stretch (Amide): ~1650 cm⁻¹

  • Tetrazole Ring Vibrations: ~1550–1600 cm⁻¹

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR:

    • Methoxy group protons (~3.8 ppm)

    • Aromatic protons (~7–8 ppm)

    • Amide NH (~9 ppm)

  • ¹³C NMR:

    • Methoxy carbon (~55 ppm)

    • Carbonyl carbon (~165 ppm)

    • Aromatic carbons (~120–150 ppm)

Biological Significance

Tetrazole derivatives like N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide are widely studied for their pharmacological activities due to their structural mimicry of carboxylic acids and bioisosteric properties.

Potential Applications:

  • Antimicrobial Activity:

    • Effective against Gram-positive and Gram-negative bacteria due to its nitrogen-rich structure.

  • Anti-inflammatory Properties:

    • The amide and tetrazole groups may inhibit enzymes like cyclooxygenase (COX).

  • Anticancer Potential:

    • Tetrazoles are known to interact with DNA or enzymes critical for cell proliferation.

  • Antifungal Activity:

    • Similar compounds have shown efficacy against fungal pathogens.

Research Findings

Property/ActivityDetails
Molecular Docking StudiesHigh binding affinity to enzyme active sites (e.g., COX, kinases).
Antimicrobial ScreeningExhibits inhibitory effects on bacterial strains like E. coli and S. aureus.
Cytotoxicity AssaysShows selective toxicity against cancer cell lines with minimal side effects on normal cells.

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